1-Cyclohexyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

Description

1-Cyclohexyl-2-methyl-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative characterized by a cyclohexyl group at the N1 position and a methyl group at the C2 position of the benzimidazole core. Its crystal structure (determined via single-crystal X-ray diffraction at 100 K) exhibits intermolecular O–H⋯N hydrogen bonds that stabilize infinite chains along the crystallographic b-axis . The compound is synthesized by dissolving the precursor in a CH₂Cl₂–DMSO (9:1) mixture, followed by slow evaporation to yield colorless blocks .

Properties

IUPAC Name |

1-cyclohexyl-2-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-10-16-13-9-11(15(18)19)7-8-14(13)17(10)12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAHFDDIZFKJCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3CCCCC3)C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known to be a versatile organic compound extensively used in scientific research.

Mode of Action

CMCB functions as a catalyst in organic reactions and facilitates the synthesis of diverse organic compounds, such as heterocycles. In addition, CMCB acts as a Lewis acid by accepting electrons from other molecules. This unique property allows it to form complexes with a range of organic molecules and further enhances its catalytic capabilities.

Biochemical Pathways

Given its role as a catalyst and a lewis acid, it can be inferred that it may be involved in various biochemical reactions where it facilitates the synthesis of diverse organic compounds.

Pharmacokinetics

Its molecular weight (25832 g/mol) and structure suggest that it may have certain pharmacokinetic properties that influence its bioavailability.

Biological Activity

1-Cyclohexyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This compound features a carboxylic acid group that enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry and pharmacological research.

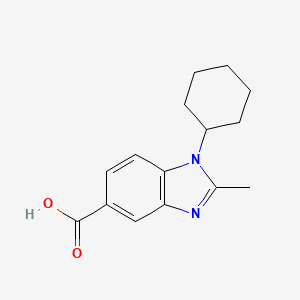

Chemical Structure

The chemical structure of 1-Cyclohexyl-2-methyl-1H-benzoimidazole-5-carboxylic acid can be represented as follows:

This structure includes:

- A benzimidazole core

- A cyclohexyl group attached to one nitrogen atom

- A methyl group attached to the other nitrogen atom

- A carboxylic acid functional group at the 5-position

Antimicrobial Properties

Research indicates that various benzimidazole derivatives exhibit significant antimicrobial activity. 1-Cyclohexyl-2-methyl-1H-benzoimidazole-5-carboxylic acid has been evaluated for its effectiveness against several pathogens. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |

|---|---|---|

| 1-Cyclohexyl-2-methyl-1H-benzoimidazole-5-carboxylic acid | Moderate | Moderate |

| 2-Phenylbenzimidazole | High | Low |

| 2-Amino-benzimidazole | Low | High |

Anticancer Potential

The anticancer properties of benzimidazole derivatives are well-documented. Specifically, studies have indicated that 1-Cyclohexyl-2-methyl-1H-benzoimidazole-5-carboxylic acid can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a recent study, the compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results demonstrated that:

- MCF-7 Cells : The compound exhibited an IC50 value of approximately 12 µM.

- HCT116 Cells : The IC50 was found to be around 15 µM.

These findings suggest that this compound may serve as a potential lead in the development of new anticancer agents.

The biological activity of 1-Cyclohexyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is attributed to its ability to interact with specific molecular targets. This includes:

- Inhibition of Enzymatic Activity : The carboxylic acid group can facilitate binding to enzyme active sites, thereby inhibiting their function.

- Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways involved in cell proliferation and survival, contributing to its anticancer effects.

Research Findings

A comprehensive review of literature reveals diverse applications and biological activities associated with this compound:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties against various viruses, although more research is needed to confirm these effects.

Table 2: Summary of Biological Activities

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including 1-cyclohexyl-2-methyl-1H-benzoimidazole-5-carboxylic acid. Research indicates that compounds within this class can inhibit the replication of viruses such as the Yellow Fever virus (YFV) and Zika virus (ZIKV).

Case Study: Antiviral Mechanism

A study synthesized a series of benzimidazole derivatives, which were evaluated for their antiviral activity against YFV and ZIKV. Notably, one compound exhibited an effective concentration (EC50) of 1.7 µM against YFV and 4.5 µM against ZIKV. The introduction of cyclohexyl substituents was found to enhance antiviral activity significantly compared to unsubstituted derivatives .

Anticancer Properties

The compound has also been investigated for its anticancer properties, particularly as an inhibitor of mutated isocitrate dehydrogenase 1 (IDH1), which is implicated in various cancers.

Case Study: IDH1 Inhibition

Research has demonstrated that 1-cyclohexyl-2-methyl-1H-benzoimidazole-5-carboxylic acid effectively inhibits the R132H mutation of IDH1. This mutation is associated with several hematological malignancies and solid tumors, including glioblastoma and acute myeloid leukemia. The compound's ability to inhibit this enzyme suggests it could be a promising candidate for treating cancers characterized by IDH1 mutations .

Pharmacological Studies

In addition to its antiviral and anticancer applications, this compound has been subjected to various pharmacological evaluations to ascertain its broader therapeutic potential.

Pharmacokinetic Properties

Studies on the pharmacokinetics of benzimidazole derivatives indicate favorable absorption and distribution characteristics, making them suitable for further development into therapeutic agents. The molecular dynamics simulations conducted on these compounds help elucidate their binding affinities and mechanisms of action at the molecular level .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. Research has shown that modifications in the chemical structure can significantly impact biological activity.

Table: Structure-Activity Relationship Insights

| Compound Variant | Activity Against YFV (EC50) | Activity Against ZIKV (EC50) | Notes |

|---|---|---|---|

| 1-Cyclohexyl-2-methyl | 1.7 µM | 4.5 µM | Enhanced activity due to cyclohexyl group |

| Unsubstituted variant | Higher EC50 values | Higher EC50 values | Less effective than substituted variants |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogous benzimidazole-5-carboxylic acid derivatives:

Key Observations :

- The methyl group at C2 in the target compound may sterically hinder interactions compared to bulkier substituents like thioether (3c) or heterocyclic moieties (e.g., 1-methylimidazole in ). Carboxylic Acid Position: All compounds retain the C5-carboxylic acid, critical for hydrogen bonding in biological or crystalline systems .

Key Observations :

Q & A

Q. Advanced

- Re-examine data collection parameters : Ensure consistent temperature (e.g., 100 K vs. room temperature) and radiation sources (Mo-Kα vs. Cu-Kα).

- Check for twinning or disorder : Use software like PLATON to detect pseudosymmetry.

- Cross-validate with spectroscopic data : Correlate hydrogen-bonding motifs (e.g., O–H⋯N) observed in XRD with IR or solid-state NMR .

What strategies optimize low yields in carboxylic acid derivatization?

Q. Advanced

- Activation of the carboxylic acid : Use carbodiimides (EDCI) with additives like DMAP or HOBt to enhance coupling efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reagent solubility.

- Microwave-assisted synthesis : Reduces reaction time and improves yields for sterically hindered systems .

How does the compound’s hydrogen-bonding network impact its supramolecular assembly?

Advanced

X-ray studies reveal infinite chains mediated by O–H⋯N hydrogen bonds (e.g., O2–H2⋯N2i, symmetry code: -x+1, y+½, -z+1). These interactions direct 1D stacking along the crystallographic b-axis, which can be exploited for designing co-crystals or metal-organic frameworks .

What analytical techniques validate synthetic intermediates?

Q. Basic

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, critical for confirming regiochemistry.

- High-resolution mass spectrometry (HRMS) : Ensures exact mass matches theoretical values (e.g., C₁₅H₁₈N₂O₂ requires m/z 282.1368).

- PXRD : Confirms phase purity by matching experimental patterns with simulated data from single-crystal structures .

How to address discrepancies in biological activity data across analogs?

Q. Advanced

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing methyl with furyl) and assay against target proteins.

- Molecular docking : Compare binding modes using software like AutoDock. For example, the carboxylic acid group may form salt bridges with lysine residues, while the cyclohexyl group occupies hydrophobic pockets .

What experimental controls ensure reproducibility in crystallization?

Q. Advanced

- Strict temperature control : Use a programmable incubator (e.g., 273 K ± 0.1 K).

- Gradient solvent evaporation : Gradually increase solvent polarity to induce nucleation.

- Seed crystals : Introduce pre-formed microcrystals to bypass stochastic nucleation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.